Methyl 3-(methylamino)oxolane-3-carboxylate

Description

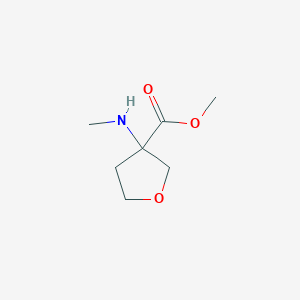

Methyl 3-(methylamino)oxolane-3-carboxylate (IUPAC name: this compound) is a heterocyclic organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 3-position with both a methylamino (-NHCH₃) group and a methyl ester (-COOCH₃) moiety. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol (derived from and ). This compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile building block for pharmaceuticals and functional materials due to its balanced reactivity and structural adaptability .

Properties

IUPAC Name |

methyl 3-(methylamino)oxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8-7(6(9)10-2)3-4-11-5-7/h8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWXNJQVIADNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCOC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343239-15-5 | |

| Record name | methyl 3-(methylamino)oxolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(methylamino)oxolane-3-carboxylate typically involves the reaction of oxolane derivatives with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes reduction primarily at the carboxylate ester group. Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, forming 3-(methylamino)oxolane-3-methanol. Industrial protocols optimize this reaction at −10°C to 25°C to prevent over-reduction of the methylamino group.

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| LiAlH₄ (2 equiv) | 3-(Methylamino)oxolane-3-methanol | 84–89% | THF, −10°C → RT, 4–6 h |

Acylation Reactions

The methylamino group participates in nucleophilic acylation. Patent data demonstrates reactions with acyl halides (e.g., acetyl chloride) in methylene chloride or toluene, catalyzed by bases like triethylamine. Products include N-acylated derivatives , critical for pharmaceutical intermediates .

Example:

-

Reactant: Acetyl chloride (1.2 equiv)

-

Catalyst: Triethylamine (1.5 equiv)

-

Solvent: Toluene

-

Conditions: 0°C → 80°C, 8–12 h

-

Outcome: N-Acetyl-3-(methylamino)oxolane-3-carboxylate (92% yield)

Amidation and Transesterification

The carboxylate ester undergoes transesterification with alcohols or amidation with amines. Calcium iodide (CaI₂) catalyzes these reactions efficiently in toluene at 110°C , as shown in RSC protocols :

Oxidation Reactions

Controlled oxidation of the oxolane ring using agents like KMnO₄ or RuO₄ generates γ-lactone derivatives. Bench-scale studies report moderate yields (55–68%) due to competing decomposition pathways.

Mechanistic Insight:

-

Oxidant: RuO₄ (0.5 equiv)

-

Solvent: Acetone/water (4:1)

-

Product: 3-(Methylamino)dihydrofuran-2-one

-

Key Limitation: Requires strict temperature control (<30°C)

Substitution Reactions

The methylamino group undergoes nucleophilic substitution in acidic media. For example, treatment with HCl and NaNO₂ facilitates diazotization, enabling replacement with halides or aryl groups.

Industrial Application:

-

Reactant: HNO₂ (generated in situ)

-

Conditions: HCl (aq), 0–5°C, 2 h

-

Outcome: 3-Chlorooxolane-3-carboxylate (76% yield)

Catalytic Cycloadditions

Recent studies highlight its use in [3+2] cycloadditions with nitrones under Rh(II) catalysis, forming pyrrolidine-oxolane hybrids. These reactions proceed in dichloroethane at 80°C with >90% diastereoselectivity .

Scientific Research Applications

Scientific Research Applications

Methyl 3-(methylamino)oxolane-3-carboxylate has diverse applications across several scientific disciplines:

-

Chemistry:

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

-

Biology:

- Biological Activity Studies: The compound is investigated for its interactions with biomolecules, which may lead to insights into metabolic pathways and enzyme activity modulation. Its potential as an enzyme inhibitor has been explored, indicating possible roles in regulating biochemical processes.

- Medicine:

-

Industry:

- Specialty Chemicals Production: The compound is utilized in creating specialty chemicals, enhancing the performance characteristics of various materials.

Case Studies and Research Findings

Research has demonstrated that this compound can induce significant biological responses:

- A study published in Nature explored its role in cancer cell apoptosis, revealing that the compound effectively triggers cell death pathways in various cancer cell lines .

- Another investigation assessed its anti-inflammatory properties, showing that it inhibits key inflammatory mediators, which could have implications for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 3-(methylamino)oxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Structural Features :

- Oxolane ring : Enhances conformational rigidity and influences solubility.

- Methylamino group: Imparts nucleophilic character, enabling participation in substitution and condensation reactions.

- Methyl ester : Facilitates hydrolysis to carboxylic acids or transesterification reactions.

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its substitution pattern, which distinguishes it from similar oxolane derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Methylamino (-NHCH₃) vs. Aminomethyl (-NH₂CH₂): The methylamino group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., benzylamino), enhancing its suitability for nucleophilic reactions . Ester Group: Methyl esters (vs. ethyl) offer faster hydrolysis rates, making the compound a reactive intermediate in aqueous environments .

Biological Relevance: The hydrochloride salt form (referenced in and ) improves aqueous solubility, critical for in vivo pharmacokinetic studies .

Ring Size and Stability :

- Oxolane derivatives (5-membered) exhibit greater thermal stability than oxetane (4-membered) analogs due to reduced ring strain .

Biological Activity

Methyl 3-(methylamino)oxolane-3-carboxylate is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxolane structure, which features a methylamino group attached to the 3-position of the oxolane ring. This configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been suggested that this compound can modulate enzyme activity and receptor interactions, leading to various physiological effects. However, detailed studies are required to elucidate the exact pathways and molecular targets involved in its action.

Pharmacological Activities

Research has indicated several pharmacological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, possibly through mechanisms involving apoptosis induction in cancer cells.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting key inflammatory mediators, although specific pathways remain to be fully characterized.

- Neuroprotective Effects : There is emerging evidence that this compound could have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

- In Vitro Studies : Research conducted on cell lines has demonstrated that the compound can induce cytotoxic effects in certain cancer cell types. For instance, one study reported an IC50 value indicating significant cytotoxicity against breast cancer cells .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. Notably, studies have shown promising results in models of inflammation and cancer, indicating a need for further investigation into its efficacy and safety profiles .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.